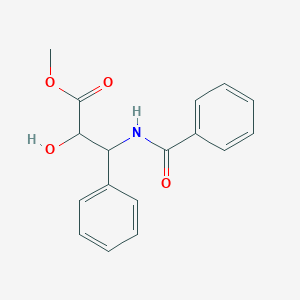

Bz-RS-iSer(3-Ph)-OMe

Description

Propriétés

IUPAC Name |

methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13/h2-11,14-15,19H,1H3,(H,18,20)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJLJICUXJPKTB-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186619 | |

| Record name | Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, methyl ester, (alphaR,betaS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32981-85-4 | |

| Record name | (2R,3S)-N-Benzoyl-3-phenylisoserine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32981-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2R,3S)-N-benzoylphenylisoserinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032981854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, methyl ester, (alphaR,betaS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, methyl ester, (αR,βS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Bz-RS-iSer(3-Ph)-OMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bz-RS-iSer(3-Ph)-OMe, a derivative of the natural product paclitaxel (Taxol), has demonstrated a range of biological activities, including antiviral, immunomodulatory, and antimitotic effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing upon key scientific findings. The core of its activity is linked to its influence on microtubule dynamics, leading to cell cycle arrest and inhibition of cellular proliferation. This document details the experimental evidence, presents quantitative data in a structured format, and outlines the methodologies used to elucidate its biological functions.

Core Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

As a derivative of paclitaxel, the primary mechanism of action of this compound is attributed to its interaction with tubulin, the protein subunit of microtubules. Similar to its parent compound, this compound is believed to bind to the β-tubulin subunit, promoting the assembly of stable microtubules and inhibiting their depolymerization. This disruption of normal microtubule dynamics has profound consequences for cellular processes that rely on a dynamic microtubule network, most notably mitosis.

The stabilization of microtubules by this compound leads to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and ultimately causing cell cycle arrest in the G2/M phase. This prolonged mitotic block can subsequently trigger apoptotic cell death in rapidly dividing cells.

Quantitative Biological Activity

The biological effects of this compound have been quantified in various assays. The following tables summarize the key findings from the seminal study by Krawczyk et al. (2005), which systematically evaluated its cytotoxic, antiviral, and immunomodulatory properties.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Method | CC50 (µg/mL) | Reference |

| Vero | Formazane Method (MTT) | > 500 | [1] |

Table 2: In Vitro Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)

| Parameter | Value | Reference |

| EC50 (µg/mL) | 10.7 | [1] |

| Selectivity Index (CC50/EC50) | > 46.7 | [1] |

Table 3: Immunomodulatory Effect on T Lymphocyte Proliferation

| Mitogen | Concentration of this compound (µg/mL) | Inhibition of Proliferation (%) | Reference |

| Phytohaemagglutinin (PHA) | 10 | Significant Inhibition (Specific percentage not detailed in abstract) | [1] |

Signaling Pathway and Cellular Consequences

The interaction of this compound with microtubules initiates a cascade of cellular events, as depicted in the signaling pathway diagram below.

References

Unveiling the Multifaceted Biological Profile of Bz-RS-iSer(3-Ph)-OMe: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bz-RS-iSer(3-Ph)-OMe, a derivative of the well-known anti-cancer agent Taxol, has emerged as a compound of significant interest due to its diverse biological activities. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of its antiviral, anti-mitotic, and immunomodulatory functions. The information presented herein is intended to support further research and development efforts in the fields of virology, oncology, and immunology.

Core Biological Activities

This compound exhibits a range of biological effects, primarily documented in the seminal work by Krawczyk et al. (2005). These activities include the inhibition of Herpes Simplex Virus type 1 (HSV-1) replication, the disruption of cellular division, and the modulation of the immune response.

Data Summary

The following table summarizes the key quantitative data associated with the biological activities of this compound and its related compounds as reported in the literature. It is important to note that specific individual values for this compound are part of a broader study of three Taxol derivatives.

| Biological Activity | Parameter | Reported Value(s) | Cell Line/Model |

| Cytotoxicity | 50% Cytotoxic Concentration (CC50) | >500 µg/mL | Vero Cells |

| Antiviral Activity (HSV-1) | Selectivity Index (SI) | 9.5 - 46.7 | In vitro |

| Anti-mitotic Activity | Mitotic Index | 4.0% - 6.2% | Vero Cells |

| Immunomodulatory Activity | Inhibition of T lymphocyte proliferation | Qualitative Inhibition | PHA-stimulated T lymphocytes |

Experimental Methodologies

The following sections detail the experimental protocols that have been utilized to characterize the biological functions of this compound.

Cytotoxicity Assay

The cytotoxicity of this compound was assessed using the formazan-based MTT assay in Vero cells.

Protocol:

-

Vero cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.

-

The culture medium was replaced with fresh medium containing serial dilutions of this compound.

-

Control wells received medium without the compound.

-

The plates were incubated for a period that corresponds to the duration of the antiviral assay.

-

Following incubation, the medium was removed, and MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

-

The plates were incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The CC50 value, the concentration that reduces cell viability by 50%, was calculated from the dose-response curve.

Antiviral Activity Assay (HSV-1)

The inhibitory effect of this compound on the replication of Herpes Simplex Virus type 1 (HSV-1) was evaluated in Vero cells.

Protocol:

-

Confluent monolayers of Vero cells in 96-well plates were infected with HSV-1.

-

After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed with a culture medium.

-

Medium containing various non-toxic concentrations of this compound was added to the wells.

-

Control wells included virus-infected cells without the compound and uninfected cells.

-

The plates were incubated at 37°C in a 5% CO2 atmosphere until a cytopathic effect (CPE) was observed in the virus control wells.

-

The antiviral activity was quantified using a method such as a plaque reduction assay or a virus yield reduction assay.

-

The 50% inhibitory concentration (IC50) was determined, and the Selectivity Index (SI) was calculated as the ratio of CC50 to IC50.

Mitotic Index Determination

The influence of this compound on cell division was assessed by determining the mitotic index of treated Vero cells.

Protocol:

-

Vero cells were cultured on glass coverslips in Petri dishes.

-

The cells were treated with a non-toxic concentration of this compound.

-

Control cells were cultured in the absence of the compound.

-

After a suitable incubation period, the cells were fixed and stained with a DNA-specific dye (e.g., Giemsa stain).

-

The coverslips were mounted on microscope slides and observed under a light microscope.

-

The number of cells in mitosis and the total number of cells were counted in multiple fields of view.

-

The mitotic index was calculated as the percentage of cells in mitosis relative to the total number of cells.

T Lymphocyte Proliferation Assay

The immunomodulatory effect of this compound was evaluated by its ability to inhibit the proliferation of T lymphocytes stimulated with phytohemagglutinin (PHA).

Protocol:

-

Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

The cells were resuspended in a complete culture medium and seeded in 96-well plates.

-

The cells were stimulated with an optimal concentration of PHA in the presence or absence of various concentrations of this compound.

-

Control wells included unstimulated cells and cells stimulated with PHA alone.

-

The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Cell proliferation was assessed by measuring the incorporation of [3H]-thymidine or using a non-radioactive method such as the CFSE dilution assay.

-

The results were expressed as a percentage of inhibition of proliferation compared to the PHA-stimulated control.

Signaling Pathways and Experimental Workflows

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been fully elucidated in the available literature. As a Taxol derivative, it is plausible that its anti-mitotic activity involves interaction with microtubules, similar to its parent compound. However, further investigation is required to confirm this and to understand the pathways involved in its antiviral and immunomodulatory activities.

To visualize the general workflow for assessing the biological activities described, the following diagrams are provided.

Caption: General workflow for in vitro screening of antiviral and cytotoxic activity.

Caption: Workflow for determining anti-mitotic and immunomodulatory effects.

Conclusion and Future Directions

This compound is a promising bioactive molecule with demonstrated antiviral, anti-mitotic, and immunomodulatory properties. The existing data, primarily from the foundational study by Krawczyk and colleagues, provides a strong basis for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. In-depth mechanistic studies will be crucial for understanding its mode of action and for exploring its full therapeutic potential. Furthermore, in vivo studies are warranted to validate the in vitro findings and to assess the compound's efficacy and safety in preclinical models of viral infection, cancer, and inflammatory conditions.

An In-depth Technical Guide to the Discovery and Synthesis of Bz-RS-iSer(3-Ph)-OMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bz-RS-iSer(3-Ph)-OMe, a key chiral intermediate in the semi-synthesis of the potent anticancer drug, paclitaxel. The discovery of this compound is intrinsically linked to the development of an efficient and enantioselective synthetic route to the paclitaxel side chain. This document details the pivotal synthesis protocol developed by Denis, Greene, and colleagues, presenting quantitative data in a structured format. Furthermore, it outlines the known biological significance of this molecule as a critical precursor to one of the most important chemotherapeutic agents used today. Diagrams illustrating the synthetic pathway and logical relationships are provided to enhance understanding.

Introduction: The Significance of a Chiral Precursor

This compound, chemically known as Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a non-natural amino acid derivative. Its discovery was not a singular event but rather a crucial step in the broader scientific endeavor to develop a practical and stereocontrolled synthesis of the C-13 side chain of paclitaxel. The complex structure of paclitaxel and the critical role of its side chain in its anticancer activity necessitated a synthetic approach that could deliver the precursor with the correct absolute stereochemistry. The work of Jean-Noël Denis, Andrew E. Greene, and their collaborators in the mid-1980s provided a landmark solution to this challenge, establishing an efficient, enantioselective pathway to this vital building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate |

| Synonyms | This compound, (2R,3S)-N-Benzoyl-3-phenylisoserine methyl ester |

| CAS Number | 32981-85-4 |

| Molecular Formula | C₁₇H₁₇NO₄ |

| Molecular Weight | 299.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | ≥98% |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |

The Enantioselective Synthesis of this compound

The seminal work by Denis, Greene, et al., published in The Journal of Organic Chemistry in 1986, laid the foundation for the efficient synthesis of the paclitaxel side chain. The key to their approach was the asymmetric epoxidation of an achiral allylic alcohol, followed by regioselective opening of the epoxide with an azide nucleophile, and subsequent functional group manipulations.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Denis, Greene, et al.

Step 1: Asymmetric Epoxidation of cis-Cinnamyl Alcohol

-

Objective: To create the chiral epoxide intermediate.

-

Procedure: To a solution of titanium(IV) isopropoxide and L-(+)-diethyl tartrate in dry dichloromethane at -20 °C is added cis-cinnamyl alcohol, followed by dropwise addition of tert-butyl hydroperoxide. The reaction is stirred at -20 °C for several hours until completion.

-

Work-up: The reaction is quenched with water, and the mixture is filtered. The organic layer is separated, washed, dried, and concentrated to yield (2R,3S)-epoxycinnamyl alcohol.

Step 2: Oxidation and Regioselective Azide Opening

-

Objective: To introduce the azide group at the C-3 position.

-

Procedure: The epoxy alcohol is oxidized to the corresponding epoxy acid using a suitable oxidizing agent. The crude epoxy acid is then treated with sodium azide in the presence of a Lewis acid catalyst in a suitable solvent.

-

Work-up: The reaction mixture is acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting azido acid is esterified with diazomethane to afford methyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate.

Step 3: Reduction of the Azide

-

Objective: To convert the azide group to a primary amine.

-

Procedure: The azido ester is dissolved in methanol and hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate.

Step 4: N-Benzoylation

-

Objective: To introduce the benzoyl group to the amine.

-

Procedure: To a solution of the amino ester in dichloromethane and triethylamine is added benzoyl chloride dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to afford this compound.

Quantitative Data

The following table summarizes typical yields for each step of the synthesis.

Table 2: Synthetic Step Yields

| Step | Product | Typical Yield (%) |

| 1 | (2R,3S)-Epoxycinnamyl alcohol | 85-90 |

| 2 | Methyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate | 70-75 (over 2 steps) |

| 3 | Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | >95 |

| 4 | This compound | 90-95 |

| Overall | This compound | ~50-60 |

Biological Significance and Application

The primary significance of this compound lies in its role as a direct precursor to the C-13 side chain of paclitaxel. The biological activity of paclitaxel is critically dependent on the presence and specific stereochemistry of this side chain.

Role in Paclitaxel's Mechanism of Action

Paclitaxel's anticancer effect stems from its ability to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. The N-benzoyl group and the 3'-phenyl group of the side chain, derived from this compound, are essential for this binding interaction.

Caption: Role of the paclitaxel side chain in its mechanism of action.

While this compound itself is not administered as a therapeutic agent, its efficient synthesis was a watershed moment in making paclitaxel more accessible for clinical use. The semi-synthesis of paclitaxel, which involves attaching the synthetically derived side chain to the baccatin III core (extracted from the needles of the yew tree), remains a commercially viable method for producing this life-saving drug.

Conclusion

This compound stands as a testament to the power of synthetic organic chemistry in advancing medicine. Its discovery, through the development of an elegant and efficient enantioselective synthesis, was a critical bottleneck that, once overcome, facilitated the broader availability of paclitaxel. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and profound biological significance as a key intermediate. For researchers in drug development, the story of this compound serves as a powerful example of how fundamental synthetic challenges are intricately linked to the successful clinical application of complex natural products.

Technical Guide: Antiviral Properties of Bz-RS-iSer(3-Ph)-OMe Against Herpes Simplex Virus (HSV)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in-vitro antiviral properties of the paclitaxel derivative, Bz-RS-iSer(3-Ph)-OMe, against Herpes Simplex Virus Type 1 (HSV-1). This document consolidates available quantitative data on its efficacy and cytotoxicity, details relevant experimental methodologies, and illustrates its proposed mechanism of action. This compound has demonstrated the ability to inhibit HSV-1 replication at non-cytotoxic concentrations, suggesting its potential as a candidate for further antiviral drug development. The primary mechanism is believed to be the disruption of viral replication through interference with host cell mitotic processes.

Core Compound

-

Compound Name: this compound

-

Systematic Name: Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate

-

Alternative Name: Methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate)

-

Class: Paclitaxel derivative

Quantitative Antiviral Data

The antiviral efficacy and cytotoxicity of this compound against HSV-1 have been evaluated in vitro. The following table summarizes the key quantitative metrics.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| 50% Cytotoxic Concentration (CC50) | >500 µg/mL | Vero | - | [Krawczyk et al., 2005] |

| 50% Effective Concentration (EC50) | 21.7 µg/mL (76.06 µM) | Vero | HSV-1 (McIntyre) | [Schnitzler et al., 2021] |

| Selectivity Index (SI = CC50/EC50) | >23 | Vero | HSV-1 (McIntyre) | [Schnitzler et al., 2021] |

Proposed Mechanism of Action

This compound, as a taxol derivative, is proposed to exert its anti-HSV-1 activity by stabilizing host cell microtubules. This stabilization interferes with the normal function of the microtubule network, which is crucial for the transport of HSV-1 capsids from the cell periphery to the nucleus, where viral replication occurs. By disrupting this transport mechanism, the viral replication cycle is inhibited.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the antiviral properties of this compound.

Note: The full text of the primary study by Krawczyk et al. (2005) was not available. Therefore, the following are generalized protocols based on standard virological and cell biology techniques mentioned in the available literature. Specific parameters such as incubation times and concentrations may have varied in the original study.

Cytotoxicity Assay (Formazan-Based/MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

Methodology:

-

Cell Plating: Seed Vero cells into a 96-well microtiter plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in a suitable growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.

-

Compound Addition: Prepare serial dilutions of this compound in the growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10-20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration and using regression analysis.

Antiviral Activity Assay (Virus Titer Reduction)

This assay quantifies the ability of the compound to inhibit the replication of HSV-1.

Methodology:

-

Cell Culture: Grow Vero cells to confluence in a suitable cell culture vessel (e.g., 24-well plate).

-

Infection: Infect the confluent cell monolayers with HSV-1 at a specific multiplicity of infection (MOI).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add a maintenance medium containing various non-cytotoxic concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until the virus control shows a significant cytopathic effect (CPE), typically for 48-72 hours.

-

Virus Titer Determination (TCID50):

-

Harvest the supernatant and/or cells from each well (subject to freeze-thaw cycles to release intracellular virus).

-

Perform serial 10-fold dilutions of the harvested virus from each treatment condition.

-

Inoculate fresh Vero cell monolayers in a 96-well plate with each dilution (multiple replicates per dilution).

-

Incubate for 5-7 days and observe for CPE.

-

The 50% tissue culture infective dose (TCID50) is calculated using the Reed-Muench or Spearman-Kärber method.

-

-

Analysis: The EC50 value is the concentration of the compound that reduces the virus titer by 50% compared to the untreated virus control.

Mitotic Index Determination

This assay is used to assess the effect of the compound on cell division.

Methodology:

-

Cell Treatment: Culture Vero cells on coverslips in a petri dish. Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Fixation: Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde).

-

Staining: Stain the cells with a DNA-binding dye that allows for visualization of chromosomes (e.g., Giemsa stain or DAPI).

-

Microscopy: Observe the cells under a light or fluorescence microscope.

-

Counting: Count the total number of cells and the number of cells in any stage of mitosis (prophase, metaphase, anaphase, telophase) in several random fields of view.

-

Calculation: The mitotic index is calculated as: (Number of cells in mitosis / Total number of cells) x 100%

Conclusion

This compound demonstrates notable in-vitro activity against HSV-1 with a favorable selectivity index. The proposed mechanism of action, involving the stabilization of microtubules and subsequent disruption of viral capsid transport, presents a non-nucleoside analog approach to antiviral therapy. Further investigation into the precise molecular interactions and in-vivo efficacy is warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols provided herein offer a framework for the continued study of this compound and other taxol derivatives as a potential new class of antiviral agents.

An In-depth Technical Guide on the Immunomodulatory Effects of Bz-RS-iSer(3-Ph)-OMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bz-RS-iSer(3-Ph)-OMe, a derivative of the well-established anti-cancer agent Paclitaxel (Taxol), has demonstrated notable immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of its core immunomodulatory effects, with a specific focus on its inhibitory action on T lymphocyte proliferation. While specific quantitative data for this particular derivative remains limited in publicly accessible literature, this document synthesizes the available information and leverages knowledge of the parent compound, Taxol, to provide a detailed understanding of its potential mechanisms and experimental evaluation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.

Introduction

This compound is a synthetic derivative of Paclitaxel, a complex diterpene renowned for its potent antineoplastic activity.[1][2] The mechanism of action of Paclitaxel primarily involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4] Beyond its cytotoxic effects on cancer cells, Paclitaxel and its derivatives are increasingly recognized for their immunomodulatory capabilities.[3][5][6] this compound has been specifically identified as an inhibitor of phytohemagglutinin (PHA)-induced T lymphocyte proliferation, suggesting its potential application in conditions characterized by excessive T cell activity.[1][2]

Core Immunomodulatory Effect: Inhibition of T Lymphocyte Proliferation

The primary reported immunomodulatory effect of this compound is the suppression of T lymphocyte proliferation stimulated by PHA.[1][2] PHA is a lectin that non-specifically activates T cells, inducing them to enter the cell cycle and proliferate. This process is a cornerstone of in vitro assays designed to assess T cell function. The inhibition of this process by this compound indicates a direct or indirect interference with T cell activation and/or proliferation pathways.

Quantitative Data

| Compound | Assay Type | Target Cells | Mitogen | Incubation Time (hours) | IC50 (µM) - Illustrative |

| This compound | [³H]-Thymidine Incorporation Assay | Human PBMCs | PHA | 72 | Data Not Available |

| This compound | CFSE-based Proliferation Assay | Purified Human T Cells | PHA | 96 | Data Not Available |

| Paclitaxel (Reference) | [³H]-Thymidine Incorporation Assay | Human PBMCs | PHA | 72 | Variable (literature) |

PBMCs: Peripheral Blood Mononuclear Cells; CFSE: Carboxyfluorescein succinimidyl ester

Potential Signaling Pathways

The precise signaling pathways modulated by this compound to exert its immunomodulatory effects have not been elucidated. However, based on the known mechanisms of its parent compound, Taxol, several pathways can be hypothesized to be involved. Taxol is known to have lipopolysaccharide (LPS)-mimetic effects and can interact with Toll-like receptor 4 (TLR4) signaling pathways.[3][6] Additionally, Taxol can modulate signaling cascades such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways, which are critical for T cell activation and cytokine production.[3]

Caption: Hypothesized signaling pathways involved in the immunomodulatory effects of this compound.

Experimental Protocols

The following provides a detailed methodology for a standard PHA-induced T lymphocyte proliferation assay, which can be used to evaluate the immunomodulatory effects of this compound.

PHA-Induced T Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation

Objective: To determine the inhibitory effect of this compound on the proliferation of T lymphocytes stimulated with Phytohemagglutinin (PHA).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA-L)

-

This compound stock solution (in DMSO)

-

[³H]-Thymidine

-

96-well flat-bottom cell culture plates

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Isolation of PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL. Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cyclosporin A).

-

Mitogen Stimulation: Add 50 µL of PHA-L solution (final concentration of 5 µg/mL) to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.

-

Radiolabeling: 18 hours prior to the end of the incubation period, add 1 µCi of [³H]-Thymidine to each well.

-

Cell Harvesting: At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Measure the incorporation of [³H]-Thymidine by liquid scintillation counting. The counts per minute (CPM) are proportional to the extent of cell proliferation.

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the PHA-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Caption: Experimental workflow for assessing the inhibition of T lymphocyte proliferation.

Conclusion

This compound presents an interesting profile as an immunomodulatory agent, stemming from its demonstrated ability to inhibit T lymphocyte proliferation. While a detailed quantitative and mechanistic understanding is still emerging, the foundational knowledge of its parent compound, Paclitaxel, provides a strong basis for future investigation. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a framework for researchers to further explore the therapeutic potential of this and related compounds in immune-mediated diseases. Further studies are warranted to elucidate the precise molecular targets and signaling cascades affected by this compound, which will be crucial for its potential translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]

- 3. research.monash.edu [research.monash.edu]

- 4. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-HIV, antitumor and immunomodulatory activities of paclitaxel from fermentation broth using molecular imprinting technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunological effects of Taxol and Adryamicin in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Bz-RS-iSer(3-Ph)-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Bz-RS-iSer(3-Ph)-OMe, a derivative of the well-known anti-cancer agent Taxol. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Properties

This compound, with the full chemical name Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a synthetic compound with significant biological activities. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C17H17NO4 |

| Molecular Weight | 299.32 g/mol [1] |

| Synonyms | Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate[2] |

| Appearance | Solid |

| Purity | ≥98%[3] |

| Storage | Store at -20°C for long-term stability (up to 4 years)[3]. Stock solutions can be stored at -80°C for 2 years or -20°C for 1 year.[1] |

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological effects, positioning it as a compound of interest for further investigation in virology, oncology, and immunology.[1][2]

Antiviral Activity

The compound is a known inhibitor of the Herpes Simplex Virus (HSV) replication cycle.[1][2] This activity occurs at concentrations that exhibit low cytotoxicity, suggesting a favorable therapeutic window for antiviral applications.

Antiproliferative and Cytotoxic Effects

As a derivative of Taxol, this compound exhibits antiproliferative properties by blocking the mitotic division of cells.[1][2] This mechanism of action is central to its potential as an anti-cancer agent. It has also been shown to influence the size of tumors induced by the Moloney murine sarcoma virus (M-MSV).[1][2]

Immunomodulatory Effects

This compound has been observed to affect the immune response by inhibiting the proliferation of T lymphocytes induced by phytohemagglutinin (PHA).[1][2] This suggests a potential role for the compound in modulating immune responses, which could be relevant in the context of autoimmune diseases or cancer immunotherapy.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments based on available information.

Preparation of Stock Solutions

For in vitro and in vivo studies, proper preparation of this compound solutions is critical.

Protocol for a 21.7 mg/mL DMSO Stock Solution:

-

Weigh the desired amount of this compound powder.

-

Dissolve the powder in dimethyl sulfoxide (DMSO) to a final concentration of 21.7 mg/mL.

-

Mix thoroughly until a clear solution is obtained.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Protocol for Working Solutions for In Vivo Studies (Example): [1]

-

Method 1 (with PEG300 and Tween-80):

-

Take 100 μL of the 21.7 mg/mL DMSO stock solution.

-

Add 400 μL of PEG300 and mix until uniform.

-

Add 50 μL of Tween-80 and mix again.

-

Add 450 μL of saline to reach a final volume of 1 mL. This results in a clear solution of ≥ 2.17 mg/mL.[1]

-

-

Method 2 (with Corn Oil):

-

Take 100 μL of the 21.7 mg/mL DMSO stock solution.

-

Add 900 μL of corn oil and mix thoroughly. This also yields a clear solution of ≥ 2.17 mg/mL.[1]

-

Visualized Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and the compound's mechanism of action, the following diagrams are provided.

Conclusion

This compound is a promising synthetic compound with a multifaceted biological profile. Its demonstrated antiviral, antiproliferative, and immunomodulatory activities warrant further investigation to elucidate its full therapeutic potential. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the applications of this Taxol derivative.

References

A Technical Guide to Bz-RS-iSer(3-Ph)-OMe (CAS 32981-85-4): A Paclitaxel Derivative with Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical compound Bz-RS-iSer(3-Ph)-OMe (CAS Number: 32981-85-4), also known as methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate). As a derivative of the potent anticancer agent paclitaxel, this compound has garnered interest for its own distinct biological activities. This document consolidates available data on its synthesis, chemical properties, and its cytotoxic, antiviral, and immunomodulatory effects. Detailed experimental protocols are provided for key biological assays, and quantitative data are summarized for ease of reference. Furthermore, this guide explores the potential mechanisms of action, including its influence on mitotic division and relevant signaling pathways, visualized through diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a synthetic organic compound and a key intermediate in the synthesis of various paclitaxel analogues, including 7-epi-10-deacetyltaxol. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 32981-85-4 |

| Molecular Formula | C₁₇H₁₇NO₄ |

| Molecular Weight | 299.32 g/mol |

| IUPAC Name | methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate |

| Synonyms | Methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate), this compound |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO, Acetonitrile, and Methanol. |

Synthesis

The synthesis of this compound is a key step in the semi-synthesis of paclitaxel and its derivatives. While various methods exist for the creation of the phenylisoserine side chain, a common approach involves the following conceptual workflow:

An In-depth Technical Guide to the Safety and Handling of Bz-RS-iSer(3-Ph)-OMe

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information, along with key experimental insights, for Bz-RS-iSer(3-Ph)-OMe, a taxol derivative and a significant intermediate in the synthesis of Paclitaxel. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this compound in a laboratory setting.

Compound Identification and Properties

This compound, chemically known as Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a derivative of Taxol. It has demonstrated biological activity, including the inhibition of the HSV replication cycle, blockage of mitotic divisions in Vero cells, and modulation of the immune response through the inhibition of PHA-induced T lymphocyte proliferation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate |

| Synonyms | This compound, Paclitaxel Side Chain Intermediate |

| CAS Number | 32981-85-4 |

| Molecular Formula | C17H17NO4 |

| Molecular Weight | 299.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol |

Safety and Handling Guidelines

The following safety and handling procedures are based on the Material Safety Data Sheet (MSDS) for Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate.

Hazard Identification

-

Potential Health Effects:

-

Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.

-

Skin: May be harmful if absorbed through the skin. May cause skin irritation.

-

Eyes: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

-

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.

Experimental Protocols

Synthesis of this compound (General Workflow)

Methodological & Application

Dissolution of Bz-RS-iSer(3-Ph)-OMe for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Bz-RS-iSer(3-Ph)-OMe, a taxol derivative, for use in a variety of in vitro assays. The following sections offer guidance on preparing stock and working solutions, along with recommended concentrations for cell-based and enzymatic assays.

Solubility and Storage

This compound is a hydrophobic compound with limited solubility in aqueous solutions. Organic solvents are necessary to prepare stock solutions for in vitro applications.

Table 1: Solubility and Recommended Storage of this compound

| Parameter | Value | Reference |

| Molecular Weight | 299.3 g/mol | [1] |

| Appearance | Solid | [1] |

| Soluble In | Dimethyl Sulfoxide (DMSO), Acetonitrile, Methanol | [1] |

| DMSO Solubility | ≥ 60 mg/mL (≥ 200.45 mM) | [2] |

| Recommended Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [2] |

| Recommended Stock Solution Concentration | 10 mM - 50 mM | |

| Stock Solution Storage | -20°C or -80°C, protected from light and moisture | [3] |

| Working Solution Storage | Prepare fresh for each experiment | [3] |

Note: The use of anhydrous DMSO is critical as moisture can reduce the solubility of the compound.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound for in vitro assays.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution that can be further diluted to desired working concentrations.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 299.3 g/mol * 1000 mg/g = 2.993 mg

-

Weigh the compound: Carefully weigh out approximately 3 mg of this compound and place it in a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

Dissolve the compound: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.

-

Store the stock solution: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for use in cell-based assays such as cytotoxicity, proliferation, or apoptosis assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile dilution tubes

Procedure:

-

Determine the final desired concentration: Based on literature for similar taxol derivatives, typical working concentrations for cell-based assays range from 10 nM to 1 µM.

-

Perform serial dilutions: a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of medium (1:100 dilution). b. From the intermediate dilution, perform further dilutions to achieve the final desired working concentrations. For example, to prepare a 100 nM working solution from a 100 µM intermediate, add 1 µL of the intermediate to 999 µL of medium (1:1000 dilution).

-

Maintain a low final DMSO concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture wells is non-toxic to the cells, typically below 0.5% (v/v). Calculate the final DMSO concentration at each working dilution.

-

Prepare a vehicle control: A vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound should be included in all experiments.

-

Add to cells: Add the freshly prepared working solutions to the cells in culture.

Protocol 3: Preparation of Working Solutions for Enzymatic Assays

This protocol describes the dilution of the DMSO stock solution into an appropriate assay buffer for use in enzymatic assays, such as those involving serine proteases.

Materials:

-

10 mM this compound stock solution in DMSO

-

Enzyme assay buffer (specific to the enzyme being studied)

-

Sterile dilution tubes

Procedure:

-

Determine the final desired concentration: The effective concentration for enzymatic assays can vary widely. A typical starting point for serine protease inhibitors is in the nanomolar to micromolar range.

-

Dilute the stock solution: Dilute the 10 mM stock solution directly into the assay buffer to achieve the desired final concentrations. It is advisable to prepare a dilution series to determine the IC50 value.

-

Consider solvent effects: Ensure the final DMSO concentration in the assay is low and does not interfere with enzyme activity or assay detection. A DMSO control is essential.

-

Pre-incubation: Depending on the experimental design, pre-incubating the enzyme with the inhibitor before adding the substrate may be necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vitro assays.

Caption: Workflow for this compound solution preparation.

Potential Signaling Pathway

As a taxol derivative, this compound is expected to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below illustrates this proposed signaling pathway.

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for Bz-RS-iSer(3-Ph)-OMe

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of Bz-RS-iSer(3-Ph)-OMe (Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate), a key intermediate in the synthesis of taxane diterpenoids and a compound with noted biological activities, including potential cytotoxic, antiviral, and immunomodulatory effects.[1][2][3]

Overview of this compound

-

Chemical Name: Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate.[3]

-

CAS Number: 32981-85-4.[1]

-

Molecular Formula: C₁₇H₁₇NO₄.[1]

-

Molecular Weight: 299.3 g/mol .[1]

-

Appearance: A solid.[1]

-

Primary Use: Intermediate in the synthesis of 7-epi-10-deacetyltaxol.[1] It is also investigated for its biological activities as a Taxol derivative.[2][3]

Recommended Solvents and Solubility Data

The selection of an appropriate solvent is critical for the successful use of this compound in any experimental setting. Solubility can be influenced by factors such as temperature, purity of the compound, and the presence of other solutes. The following table summarizes the recommended solvents for this compound based on available data.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes on Use |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Highly Recommended. this compound is readily soluble in DMSO.[1] It is a common solvent for preparing concentrated stock solutions for in vitro and in vivo studies.[2] For long-term storage of stock solutions, it is recommended to store at -20°C or -80°C.[2] |

| Acetonitrile | C₂H₃N | 41.05 | 81.6 | Recommended. The compound is soluble in acetonitrile.[1] This solvent is useful for analytical techniques such as HPLC and for chemical reactions where a polar aprotic solvent is required. |

| Methanol | CH₄O | 32.04 | 64.7 | Recommended. this compound is soluble in methanol.[1] Methanol is a versatile polar protic solvent suitable for a range of applications, including as a reaction solvent or for preparing solutions for analysis. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Potentially Useful. While not explicitly listed for this specific compound, DMF is a common and effective solvent for protected amino acids and peptides, and can be considered if other recommended solvents are not suitable for a particular application.[4][5][6] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202 | Potentially Useful. Similar to DMF, NMP is a highly polar solvent widely used in peptide synthesis and for dissolving compounds with low solubility in other organic solvents.[4][6] |

Experimental Protocols

3.1. Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes

Procedure:

-

Accurately weigh 10 mg of this compound and transfer it to a sterile vial.

-

Add 1 mL of anhydrous DMSO to the vial.

-

Vortex or sonicate the mixture at room temperature until the solid is completely dissolved, resulting in a clear solution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]

3.2. Preparation of a Working Solution for In Vivo Studies (Aqueous Formulation)

This protocol provides a method for preparing a working solution suitable for in vivo administration, starting from a DMSO stock solution.[2]

Materials:

-

10 mg/mL this compound in DMSO (from Protocol 3.1)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

To prepare 1 mL of working solution, begin with 100 µL of the 10 mg/mL DMSO stock solution.

-

Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL. Mix gently but thoroughly.

-

The final concentration of this compound in this formulation will be 1 mg/mL.

-

It is recommended to prepare this working solution fresh on the day of use.[2]

3.3. Preparation of a Working Solution for In Vivo Studies (Oil-Based Formulation)

For studies requiring a non-aqueous, oil-based vehicle, the following protocol can be used.[2]

Materials:

-

10 mg/mL this compound in DMSO (from Protocol 3.1)

-

Corn oil

Procedure:

-

To prepare 1 mL of the oil-based working solution, start with 100 µL of the 10 mg/mL DMSO stock solution.

-

Add 900 µL of corn oil.

-

Mix thoroughly by vortexing or sonication until a uniform suspension or solution is achieved.

-

The final concentration of this compound will be 1 mg/mL.

-

This formulation should also be prepared fresh on the day of use.[2]

Diagrams and Workflows

4.1. Logical Workflow for Solvent Selection

The following diagram illustrates a decision-making process for selecting a suitable solvent for this compound based on the experimental requirements.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]

- 4. peptide.com [peptide.com]

- 5. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for In Vivo Studies of Bz-RS-iSer(3-Ph)-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bz-RS-iSer(3-Ph)-OMe, also known as methyl (N-benzoyl-(2′R,3′S)-3′-phenylisoserinate), is a derivative of Taxol, a well-established anti-cancer agent.[1][2] This compound has demonstrated a range of biological activities, including antiviral, immunomodulatory, and anti-proliferative effects.[1] Notably, it has been shown to inhibit the replication of Herpes Simplex Virus (HSV), block mitotic division in Vero cells, and suppress the proliferation of T lymphocytes induced by phytohemagglutinin (PHA).[1][2] These properties make this compound a compound of interest for further investigation in various in vivo models.

This document provides detailed application notes and protocols for the preparation and administration of this compound in in vivo studies, based on available literature.

Data Presentation

Physicochemical Properties and Solubility

| Property | Value | Source |

| Chemical Name | Methyl (N-benzoyl-(2′R,3′S)-3′-phenylisoserinate) | [1] |

| Molecular Formula | C₁₇H₁₇NO₄ | MedChemExpress |

| Molecular Weight | 299.32 g/mol | MedChemExpress |

| Solubility | Soluble in DMSO | MedChemExpress |

In Vivo Formulation Preparation

Two potential formulations for in vivo administration are provided below. The choice of formulation will depend on the specific experimental requirements and the animal model used.

| Formulation Component | Option 1 (Aqueous-based) | Option 2 (Oil-based) | Source |

| Stock Solution | 21.7 mg/mL in DMSO | 21.7 mg/mL in DMSO | [2] |

| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn oil | [2] |

| Final Concentration | ≥ 2.17 mg/mL | ≥ 2.17 mg/mL | [2] |

Note: It is recommended to perform a vehicle tolerability study to ensure the chosen vehicle does not cause adverse effects in the animal model.[3] For continuous dosing periods exceeding half a month, the oil-based formulation should be used with caution.[2]

Experimental Protocols

Preparation of this compound for In Vivo Administration

1. Stock Solution Preparation (21.7 mg/mL in DMSO):

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in an appropriate volume of dimethyl sulfoxide (DMSO) to achieve a final concentration of 21.7 mg/mL.

-

Ensure complete dissolution by vortexing or gentle heating if necessary.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2]

2. Formulation 1: Aqueous-Based Vehicle

-

To prepare 1 mL of the final formulation, start with 400 µL of PEG300.

-

Add 100 µL of the 21.7 mg/mL stock solution in DMSO and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

-

Add 450 µL of saline to bring the final volume to 1 mL. Mix well before administration.

3. Formulation 2: Oil-Based Vehicle

-

To prepare 1 mL of the final formulation, start with 900 µL of corn oil.

-

Add 100 µL of the 21.7 mg/mL stock solution in DMSO.

-

Mix thoroughly until a uniform suspension is achieved. Sonication may be used to aid dissolution.

In Vivo Study in a Murine Sarcoma Model

While the specific dosage of this compound used in the study by Krawczyk et al. (2005) is not detailed in the available abstract, the following protocol outlines a general procedure for an in vivo anti-tumor study based on the information that the compound was tested for its influence on Moloney murine sarcoma virus (M-MSV)-induced tumors in mice.[1]

1. Animal Model:

-

BALB/c mice are a suitable strain for M-MSV-induced tumor models.

2. Tumor Induction:

-

Induce tumors by intramuscular injection of a standardized preparation of Moloney murine sarcoma virus.

3. Dosing and Administration:

-

Dosage: A dose-range finding study is crucial to determine the maximum tolerated dose (MTD) and effective doses.[3] It is recommended to start with a low dose and escalate to identify a safe and potentially therapeutic range.

-

Administration Route: The route of administration should be selected based on the compound's properties and the study's objective. Intraperitoneal (i.p.) or intravenous (i.v.) injections are common for taxane derivatives.

-

Dosing Schedule: A typical dosing schedule could be daily or every other day for a specified period, for example, 10-14 days.

4. Monitoring and Endpoints:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Record animal body weight and observe for any signs of toxicity.

-

The primary endpoint is typically tumor growth inhibition.

-

At the end of the study, tumors and major organs can be collected for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualization

References

- 1. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Cytotoxic, antiviral (in-vitro and in-vivo), immunomodulatory activity and influence on mitotic divisions of three taxol derivatives: 10-deacetyl-baccatin III, methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate) and N-benzoyl-(2'R,3'S)-3'-phenylisoserine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Bz-RS-iSer(3-Ph)-OMe in Herpes Simplex Virus (HSV) Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bz-RS-iSer(3-Ph)-OMe, also known as methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate), is a derivative of the well-known anti-cancer agent, Taxol.[1] Emerging research has highlighted its potential as an antiviral agent, specifically demonstrating inhibitory activity against the replication of Herpes Simplex Virus Type 1 (HSV-1).[1][2] With a favorable cytotoxicity profile, this compound presents an interesting candidate for further investigation in antiviral drug development.[1][2]

These application notes provide a comprehensive guide for researchers interested in evaluating the anti-HSV-1 activity of this compound. The document includes a summary of its biological activity, detailed protocols for performing key antiviral assays, and a proposed mechanism of action based on its classification as a Taxol derivative.

Biological Activity and Data Presentation

This compound has been shown to inhibit the replication of HSV-1 in in vitro studies. The antiviral activity is coupled with low cytotoxicity, indicating a favorable selectivity index.

Table 1: Antiviral Activity and Cytotoxicity of this compound against HSV-1

| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| This compound | HSV-1 (MacIntyre) | Vero | 10.7 | >500 | >46.7 | [2] |

IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound at which a 50% reduction in viral replication is observed. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound at which a 50% reduction in cell viability is observed. Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates greater selectivity of the compound for its antiviral activity over its cytotoxic effects.

Experimental Protocols

The following protocols provide a framework for assessing the antiviral efficacy of this compound against HSV-1. These are generalized methods based on standard virological techniques. Researchers should optimize these protocols for their specific laboratory conditions and reagents.

Cell Culture and Virus Propagation

-

Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for HSV-1 propagation and titration as they are highly permissive to infection.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus Strain: HSV-1 (e.g., MacIntyre or KOS strain).

-

Propagation: Infect confluent monolayers of Vero cells at a low multiplicity of infection (MOI) of 0.01-0.1. Incubate at 37°C until 80-90% of the cells exhibit cytopathic effect (CPE). Harvest the virus by subjecting the cell culture flask to three cycles of freeze-thawing. Centrifuge to remove cell debris and store the supernatant containing the virus stock at -80°C in small aliquots.

-

Titration: Determine the virus titer (Plaque Forming Units per mL, PFU/mL) using a standard plaque assay protocol as described below.

Cytotoxicity Assay (Formazan-based Method, e.g., MTT Assay)

This assay determines the cytotoxic effect of the compound on the host cells.

-

Procedure:

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

-

Plaque Reduction Assay

This assay is the gold standard for evaluating the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

-

Procedure:

-

Seed Vero cells in 6-well plates and grow until they form a confluent monolayer.

-

Prepare serial dilutions of this compound in culture medium.

-

In a separate tube, mix a known amount of HSV-1 (e.g., 100 PFU) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus (pre-treatment).

-

Alternatively, for post-treatment evaluation, infect the cell monolayers with 100 PFU of HSV-1 for 1 hour at 37°C, then remove the inoculum and add the compound dilutions.

-

After the pre-treatment or infection period, add the virus-compound mixture or fresh medium containing the compound to the cell monolayers.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the respective concentrations of the compound.

-

Incubate the plates for 2-3 days at 37°C until visible plaques are formed.

-

Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

-

Determine the IC50 value by plotting the percentage of plaque inhibition against the compound concentration.

-

Proposed Mechanism of Action and Signaling Pathway

As a Taxol derivative, this compound is proposed to exert its antiviral activity by interfering with the host cell's microtubule dynamics. Taxol is known to stabilize microtubules, leading to mitotic arrest.[3] The replication of HSV-1 is highly dependent on the host cell's cytoskeleton, including microtubules, for the transport of the viral capsid to the nucleus during entry and for the egress of newly formed virions.[4]

Proposed Antiviral Mechanism:

By stabilizing microtubules, this compound may disrupt the dynamic instability required for the efficient transport of HSV-1 capsids along the microtubule network to the nuclear pores. This would hinder the delivery of the viral genome to the nucleus, a critical step for viral gene expression and replication. The disruption of microtubule function could also impact the later stages of the viral life cycle, such as the assembly and egress of progeny virions. The observed influence on mitotic division further supports the hypothesis that the compound's primary target is the microtubule network.[1]

Experimental Workflow and Proposed Signaling Pathway Diagrams

Caption: Experimental workflow for evaluating this compound.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound demonstrates promising anti-HSV-1 activity with a high selectivity index, making it a valuable compound for further virological research. The protocols outlined in these application notes provide a solid foundation for investigating its efficacy and mechanism of action. The proposed mechanism, centered on the disruption of microtubule-dependent viral transport, offers a clear hypothesis for further experimental validation. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this and related Taxol derivatives as a novel class of antiviral agents.

References

- 1. Cytotoxic, antiviral (in-vitro and in-vivo), immunomodulatory activity and influence on mitotic divisions of three taxol derivatives: 10-deacetyl-baccatin III, methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate) and N-benzoyl-(2'R,3'S)-3'-phenylisoserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. molbiolcell.org [molbiolcell.org]

- 4. core.ac.uk [core.ac.uk]

Protocol for Studying Mitotic Arrest with Bz-RS-iSer(3-Ph)-OMe

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Bz-RS-iSer(3-Ph)-OMe is a derivative of paclitaxel, a well-established anti-cancer agent that functions by disrupting microtubule dynamics. Like its parent compound, this compound is known to block mitotic division, making it a compound of interest for cancer research and drug development. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on mitotic arrest in cultured cells.

Mechanism of Action

This compound, as a taxane derivative, is presumed to exert its biological effects by binding to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubule polymer and prevents its depolymerization. The resulting disruption of normal microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of the cell cycle in mitosis (M-phase). Prolonged mitotic arrest can ultimately trigger apoptotic cell death.

Applications

The protocols described herein are applicable to:

-

Evaluating the potency of this compound in inducing mitotic arrest.

-

Determining the effective concentration and treatment duration for inducing mitotic arrest.

-

Characterizing the cellular and molecular consequences of this compound-induced mitotic arrest.

-

Screening for potential synergistic or antagonistic interactions with other therapeutic agents.

-

Investigating the signaling pathways involved in taxane-induced cell death.

Data Presentation

Table 1: Quantitative Analysis of Mitotic Arrest Induced by this compound

| Treatment Group | Concentration (µM) | Treatment Time (hours) | Percentage of Cells in G2/M Phase (%) | Mitotic Index (%) | IC50 (µM) |

| Vehicle Control (e.g., 0.1% DMSO) | 0 | 24 | Value | Value | N/A |

| This compound | 0.1 | 24 | Value | Value | Value |

| This compound | 1 | 24 | Value | Value | |

| This compound | 10 | 24 | Value | Value | |

| Positive Control (e.g., Paclitaxel) | 0.1 | 24 | Value | Value | Value |

Note: The values in this table are placeholders and need to be determined experimentally for the specific cell line and conditions used.

Table 2: Western Blot Analysis of Mitotic Regulatory Proteins

| Treatment Group | Concentration (µM) | Cyclin B1 Expression (relative to control) | p-CDK1 (Thr161) Expression (relative to control) | Securin Expression (relative to control) |

| Vehicle Control (e.g., 0.1% DMSO) | 0 | 1.0 | 1.0 | 1.0 |

| This compound | 1 | Value | Value | Value |

| This compound | 10 | Value | Value | Value |

| Positive Control (e.g., Paclitaxel) | 0.1 | Value | Value | Value |

Note: The values in this table are placeholders and should be quantified from Western blot data.

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

-

Vero cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture Vero cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

-

Seed cells into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 50-70% confluency.

-

Prepare working concentrations of this compound by diluting the stock solution in pre-warmed complete growth medium. A vehicle control containing the same final concentration of DMSO should also be prepared.

-